molecular formula C22H14ClFN6 B214831 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole

1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole

Cat. No. B214831
M. Wt: 416.8 g/mol
InChI Key: YTFGNDGQMWCFLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole, commonly known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC) with EGFR T790M mutation.

Mechanism of Action

AZD9291 selectively targets mutant 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole, which is commonly found in NSCLC with T790M mutation. The drug irreversibly binds to the ATP-binding site of this compound, inhibiting its activity and leading to tumor cell death. Unlike other this compound TKIs, AZD9291 has minimal activity against wild-type this compound, which reduces the risk of side effects associated with this compound inhibition.
Biochemical and Physiological Effects
AZD9291 has been shown to induce apoptosis and cell cycle arrest in NSCLC cells with T790M mutation. The drug also inhibits the activation of downstream signaling pathways, such as AKT and ERK, which are involved in cell proliferation and survival. In clinical trials, AZD9291 has been found to have a favorable safety profile, with most adverse events being mild to moderate in severity.

Advantages and Limitations for Lab Experiments

AZD9291 has several advantages for lab experiments, including its high potency and selectivity for mutant 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole, as well as its minimal activity against wild-type this compound. The drug is also well-tolerated in animal models, which allows for higher doses to be administered. However, AZD9291 has some limitations, such as its irreversible binding to this compound, which may limit its use in certain applications.

Future Directions

There are several future directions for AZD9291 research, including its potential use in combination with other drugs for the treatment of NSCLC and other cancers. The drug may also be investigated for its effects on the tumor microenvironment, such as its ability to modulate the immune response. Additionally, further studies may explore the mechanisms of resistance to AZD9291 and the development of strategies to overcome this resistance.

Synthesis Methods

The synthesis of AZD9291 involves several steps, including the condensation of 4-chloroaniline and 4-fluorobenzaldehyde to form 4-chloro-4'-fluorobenzylideneaniline, which is then reacted with 1-phenyl-1H-pyrazol-4-amine to obtain 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole. The final compound is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

AZD9291 has been extensively studied in preclinical and clinical settings for its potential therapeutic effects in NSCLC with 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole T790M mutation. The drug has shown significant anti-tumor activity in both in vitro and in vivo models, and has been found to be well-tolerated in clinical trials. AZD9291 has also been investigated for its potential use in other cancers, such as breast cancer and colorectal cancer.

properties

Molecular Formula

C22H14ClFN6

Molecular Weight

416.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenylpyrazol-4-yl]tetrazole

InChI

InChI=1S/C22H14ClFN6/c23-16-6-10-19(11-7-16)30-22(26-27-28-30)20-14-25-29(18-12-8-17(24)9-13-18)21(20)15-4-2-1-3-5-15/h1-14H

InChI Key

YTFGNDGQMWCFLW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=C(C=C3)F)C4=NN=NN4C5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=C(C=C3)F)C4=NN=NN4C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.